molecular formula C12H11NO2S2 B3058443 Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate CAS No. 89502-06-7

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate

Cat. No. B3058443
Key on ui cas rn: 89502-06-7
M. Wt: 265.4 g/mol
InChI Key: GEQICVJLPWBEJG-UHFFFAOYSA-N
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Patent
US04919706

Procedure details

A solution of 31.3 g of potassium t-butoxide in 280 ml of tetrahydrofuran was cooled to -50° and a solution of 27.7 g of methyl isocyanoacetate in 230 ml of tetrahydrofuran was addd dropwise at -50° to -40°. The resulting brown suspension was stirred 15 minutes then cooled to -78°, then a solution of 16.8 ml of carbon disulfide in 225 ml tetrahydrofuran was added dropwise while maintaining the temperature below -50°. The pinkish-brown thick suspension was allowed to warm to -15° to 10° over 15 to 20 minutes. To the reaction mixture, a solution of 33.3 ml of benzyl bromide in 140 ml tetrahydrofuran was added dropwise at -15° to -5°. The reaction mixture was stirred at ambient temperature for 30 minutes, refluxed for 20 minutes, then cooled and the bulk of the solvent evaporated. To the oily residue, 1000 ml ice-water was added. After several minutes, the product solidified. The tan solid was collected, washed twice with water, followed by hexane and dried giving 68.8 g of methyl 5-(phenylmethylthio)-4-thiazolecarboxylate, m.p. 90°-92°.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
33.3 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
230 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[C-:8].[C:14](=[S:16])=[S:15].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[C:18]1([CH2:17][S:15][C:14]2[S:16][CH:8]=[N:7][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Three
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
225 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting brown suspension was stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was addd dropwise at -50° to -40°
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to -78°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -50°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -15° to 10° over 15 to 20 minutes
Duration
17.5 (± 2.5) min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the bulk of the solvent evaporated
ADDITION
Type
ADDITION
Details
To the oily residue, 1000 ml ice-water was added
WAIT
Type
WAIT
Details
After several minutes
CUSTOM
Type
CUSTOM
Details
The tan solid was collected
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CSC1=C(N=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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